1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-cyclopropylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c1-8(9-2-3-9)12(14)10-4-6-11(13)7-5-10/h4-9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWCURGZPQWMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542027 | |
| Record name | 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123989-29-7 | |
| Record name | 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123989-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123989297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one can be synthesized through a multi-step process. One common method involves the use of α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone as starting materials. These reactants undergo a Homer-Wadsworth-Emmons reaction in an organic solvent in the presence of a base to form an alkoxy propylene derivative. This intermediate is then hydrolyzed under acidic conditions to yield the final product .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₂H₁₃ClO
- CAS Number : 123989-29-7
- Molecular Structure : Contains a cyclopropyl group and a para-chlorophenyl group attached to a propanone backbone.
Agricultural Applications
The primary application of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one is as an intermediate in the synthesis of agricultural fungicides , notably cyproconazole. This fungicide is widely used for crop protection due to its effectiveness against fungal pathogens.
Synthesis Pathways
Several synthetic routes have been developed for the preparation of this compound:
- Barbier Reaction : Involves the reaction of 4-chlorobenzonitrile with crotyl chloride or bromide in the presence of zinc, followed by cyclopropanation.
- Diazonium Salt Method : Utilizes p-chlorophenyl diazonium salt in combination with cyclopropyl acetaldoxime to yield the desired compound.
These methods are noted for their efficiency and yield, making them suitable for industrial applications .
Pharmaceutical Applications
Research indicates that this compound may exhibit antimicrobial properties , suggesting potential applications in pharmaceuticals. Preliminary studies have shown that it interacts with specific enzymes or receptors involved in fungal growth inhibition .
Case Study: Anticancer Activity
A related compound, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, has been synthesized and screened for anticancer activity. These compounds demonstrated efficacy against glioma cell lines, highlighting the potential of chlorophenyl derivatives in cancer therapeutics . Although this study does not directly involve this compound, it underscores the importance of chlorinated phenyl compounds in medicinal chemistry.
Comparative Analysis of Synthesis Methods
The following table summarizes different synthesis methods for this compound:
| Method | Reagents Used | Yield (%) | Notes |
|---|---|---|---|
| Barbier Reaction | 4-Chlorobenzonitrile, Crotyl Chloride | 86 | Efficient but requires careful control |
| Diazonium Salt Method | p-Chlorophenyl Diazonium Salt | High | Safe operation and good economic feasibility |
| Hydroxylamine Method | Hydroxylamine Hydrochloride | High | Low cost raw materials; simple aftertreatment |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Oxime Ether
- Activity : Exhibited insecticidal efficacy against lepidopteran pests (e.g., Plutella xylostella), with LC₅₀ values in the low ppm range .
- Mechanism : Likely disrupts cuticle deposition, similar to benzoylurea insecticides .
- Structural Advantage : The cyclopropyl group enhances metabolic stability compared to linear alkyl chains .
1-(4-Chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea (PH 60-38)
- Activity : Acts as a chitin synthesis inhibitor, causing lethal molting defects in insects .
- Key Difference : The urea scaffold targets chitinase enzymes, whereas this compound likely interferes with cuticle proteins .
| Compound | Target Pathway | LC₅₀ (ppm) | Reference |
|---|---|---|---|
| This compound oxime ether | Cuticle deposition | 2.5–5.0 | |
| PH 60-38 | Chitin synthesis | 0.1–1.0 |
Anticancer Activity
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Chalcone Derivative)
- Activity : Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 37.24 µg/mL) .
- Mechanism : Inhibits glutathione-S-transferase (GST), a detoxification enzyme overexpressed in cancer cells .
- Structural Contrast : The α,β-unsaturated ketone in chalcones enables Michael addition with cellular thiols, a feature absent in this compound .
| Compound | Cancer Cell Line (IC₅₀) | Target Enzyme | Reference |
|---|---|---|---|
| Chalcone derivative | MCF-7 (37.24 µg/mL) | GST | |
| This compound | N/A | N/A | — |
Antifungal Activity
1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole Nitrate
(E)-1-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP)
- Activity : Functions as a laser dye with dual amplified spontaneous emission (ASE) bands at 545 nm and 565 nm .
- Key Feature: The electron-donating dimethylamino group and conjugated π-system enable tunable photoluminescence, unlike the non-conjugated cyclopropyl group in this compound .
Structure-Activity Relationship (SAR) Insights
- Chlorophenyl Group : Essential for π-π stacking interactions in both insecticidal and anticancer compounds .
- Cyclopropyl vs. Linear Chains : Cyclopropyl enhances steric hindrance, improving metabolic stability but reducing solubility .
- Electron-Withdrawing Groups: The ketone moiety in this compound facilitates nucleophilic attacks in agrochemical targets, whereas electron-donating groups (e.g., dimethylamino in DAP) optimize photophysical properties .
Biological Activity
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, a compound with the molecular formula C₁₁H₁₃ClO, has garnered attention for its potential biological activities. This compound serves as a precursor in the synthesis of various biologically active molecules and has been investigated for its insecticidal properties and potential therapeutic applications.
- Molecular Weight : 198.68 g/mol
- Structure : The compound features a cyclopropyl group attached to a propanone backbone, with a para-chlorophenyl substituent.
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of derivatives of this compound. For instance, research involving the synthesis of 32 novel compounds based on this structure demonstrated significant mortality rates against agricultural pests:
- Compound 1i : Showed a mortality rate of 100% against aphids at a concentration of 200 mg/L and 85% at 12.5 mg/L .
- Compound 1g : Achieved a mortality rate of 69.95% against red spiders at 200 mg/L .
This suggests that modifications to the core structure can enhance biological efficacy, making these compounds promising candidates for pest control.
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed that its structural characteristics allow it to interact with specific biological targets in pests, possibly affecting their nervous system or metabolic pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves the cyclopropanation of an unsaturated ketone derived from 4-chlorobenzonitrile. The process yields high purity and significant yields, making it feasible for further derivatization into more active compounds .
Study on Agricultural Applications
A study published in the Chemistry Journal of Chinese Universities explored the synthesis of various derivatives from this compound. The initial screening indicated that some derivatives exhibited potent insecticidal activity against common agricultural pests, suggesting their potential utility in crop protection .
Comparative Analysis
The following table summarizes the biological activity of selected derivatives compared to the parent compound:
| Compound | Target Pest | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|---|
| This compound | Aphids | N/A | N/A |
| Compound 1i | Aphids | 100 | 200 |
| Compound 1g | Red Spiders | 69.95 | 200 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation , where a ketone reacts with an aldehyde under basic or acidic catalysis. For example, cyclopropane-containing ketones may undergo condensation with 4-chlorobenzaldehyde in the presence of NaOH or HCl as catalysts. Reaction conditions (temperature, solvent, catalyst concentration) are optimized using Design of Experiments (DoE) to maximize yield and purity. Solvent selection (e.g., ethanol or THF) and temperature control (60–80°C) are critical to avoid side reactions .
- Validation : Post-synthesis, purity is confirmed via HPLC or GC-MS , and intermediates are characterized using FT-IR (to track carbonyl group formation) and H/C NMR (to verify cyclopropane and chlorophenyl moieties) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Spectroscopy :
- NMR : H NMR identifies protons on the cyclopropane ring (δ ~1.0–2.5 ppm) and aromatic protons (δ ~7.3–7.8 ppm). C NMR confirms the carbonyl carbon (δ ~200–210 ppm) and cyclopropane carbons (δ ~10–20 ppm).
- FT-IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~600–800 cm (C-Cl stretch) .
- Crystallography : Single-crystal X-ray diffraction (XRD) is performed to resolve the 3D structure. Data refinement uses SHELXL (for small molecules) to model thermal parameters and hydrogen bonding. Challenges include handling cyclopropane ring puckering and disorder, which require iterative refinement cycles .
Advanced Research Questions
Q. How can computational methods like DFT assist in understanding the electronic structure and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties, such as HOMO-LUMO gaps (for redox stability) and electrostatic potential maps (for nucleophilic/electrophilic sites).
- Applications :
- Reactivity : DFT identifies the carbonyl group as the primary site for nucleophilic attacks (e.g., Grignard reactions).
- Spectroscopic Validation : Calculated IR/NMR spectra are compared to experimental data to validate structural assignments. Discrepancies >5% may indicate conformational flexibility or crystal-packing effects .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Challenges :
- Disorder : Cyclopropane rings may exhibit positional disorder, leading to poor electron density maps.
- Twinned Crystals : Common in rigid molecules, requiring SHELXD for structure solution and SHELXL for refinement with TWIN commands.
- Solutions :
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion.
- Restraints : Apply geometric restraints (e.g., C-C bond lengths in cyclopropane at ~1.54 Å) during refinement .
Q. How do hydrogen bonding and van der Waals interactions influence the crystal packing of this compound?
- Analysis : The ketone oxygen acts as a hydrogen bond acceptor, potentially forming C-H···O interactions with adjacent aromatic C-H groups. Graph Set Analysis (Etter’s rules) classifies these interactions into motifs like R_2$$^2(8) chains.
- Impact : Weak interactions (e.g., π-π stacking of chlorophenyl groups) stabilize the crystal lattice, affecting melting points and solubility. Computational tools (e.g., Mercury CSD) visualize packing motifs .
Q. How can researchers resolve contradictions between experimental data and computational predictions?
- Case Study : If experimental XRD bond lengths deviate from DFT-optimized geometries:
Re-optimize : Adjust basis sets (e.g., include dispersion corrections) or solvent models.
Experimental Re-evaluation : Check for crystal defects or preferred orientation in XRD data.
Hybrid Approaches : Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology at bond critical points .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
